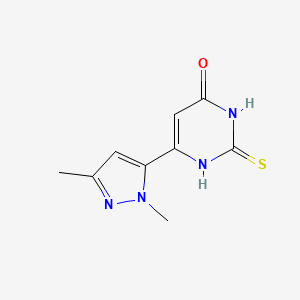
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in antimicrobial and antiparasitic domains. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound belongs to the class of pyrimidinones characterized by a heterocyclic structure that includes nitrogen and sulfur atoms. The molecular formula is C10H12N4OS, and it possesses a molecular weight of approximately 240.30 g/mol. Its structural uniqueness arises from the combination of a pyrazole ring and a thioxo group, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains using the agar well diffusion method and minimal inhibitory concentration (MIC) assessments. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate inhibition |
| Escherichia coli | 16 | Strong inhibition |
| Pseudomonas aeruginosa | 64 | Weak inhibition |
This compound showed particularly strong activity against Escherichia coli, indicating its potential as an effective antimicrobial agent.
Antiparasitic Activity
In addition to its antibacterial effects, the compound has also been evaluated for antiparasitic activity . Research indicates that it may inhibit the growth of certain parasites, although specific data on efficacy and mechanisms remains limited. Future studies are needed to elucidate these effects further.
The biological activity of this compound is believed to involve interactions with specific molecular targets within microbial cells. Preliminary investigations suggest that it may disrupt essential metabolic pathways or inhibit critical enzymes involved in cell wall synthesis or DNA replication.
Case Studies
A recent study focused on the synthesis of various derivatives of this compound to enhance its biological activity. The derivatives were screened for their antimicrobial properties against a panel of pathogens. Notably, modifications to the pyrazole moiety significantly affected the potency against Staphylococcus aureus and E. coli .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, we can compare it with other pyrazole-containing derivatives:
| Compound Name | Activity | Notable Features |
|---|---|---|
| 3-(4-chlorophenyl)thio-6-(3,5-dimethylpyrazol) | Antitumoral | Inhibits tubulin polymerization |
| 1,3-dimethyl-1H-pyrazol-5-yloxyacetic acid | Antimicrobial | Broad-spectrum activity |
| 6-(Ethylphenylsulfonyl)-4-oxoquinoline | Antiparasitic | Targets specific parasitic pathways |
This comparison highlights the diverse potential applications of pyrazole derivatives in drug development.
Propiedades
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-5-3-7(13(2)12-5)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZPLIHXJDMYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















